

High-performance liquid chromatography (HPLC) analysis of 2-Ethylbenzimidazole

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Compound of Interest

Compound Name: 2-Ethylbenzimidazole

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An Application Note for the Quantification and Stability-Indicating Analysis of **2-Ethylbenzimidazole** using High-Performance Liquid Chromatography

Abstract

This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **2-Ethylbenzimidazole**. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring specificity in the presence of potential degradation products. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a reliable framework for the routine analysis and stability assessment of **2-Ethylbenzimidazole** in various sample matrices.

Introduction

2-Ethylbenzimidazole (CAS: 1848-84-6) is a key heterocyclic compound and a structural motif found in various pharmacologically active agents.[1] Its derivatives are integral to the development of anthelmintics, proton pump inhibitors, and other therapeutic molecules.[2] Given its importance as a starting material and potential impurity in pharmaceutical manufacturing, a reliable and accurate analytical method for its quantification is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This document details a stability-indicating RP-HPLC method, developed and validated according to the

International Council for Harmonisation (ICH) guidelines.[4] The core challenge in any stability study is to develop a method that can resolve the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions, such as exposure to acid, base, oxidation, heat, and light.[5][6] This method successfully separates **2-Ethylbenzimidazole** from its degradants, making it suitable for both routine quality control and comprehensive stability testing.

Experimental Design and Rationale

Reagents and Materials

- **2-Ethylbenzimidazole** Reference Standard: Purity $\geq 98\%$
- Acetonitrile (ACN): HPLC grade or higher
- Water: Deionized (DI) water, filtered through a 0.22 μm filter
- Formic Acid: LC-MS grade
- Hydrochloric Acid (HCl): ACS grade
- Sodium Hydroxide (NaOH): ACS grade
- Hydrogen Peroxide (H_2O_2): 30% solution, ACS grade

Instrumentation and Chromatographic Conditions

The causality behind the selection of chromatographic parameters is critical for method robustness. A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining and separating benzimidazole derivatives.[7] The mobile phase consists of acetonitrile and water, a common and effective combination for reverse-phase chromatography.[8] Formic acid is added as a modifier to control the ionization state of the analyte and improve peak shape by minimizing tailing from silanol interactions.[3][8] A gradient elution is employed to ensure efficient elution of the parent compound while also resolving potential, more polar or less polar, degradation products. UV detection at 280 nm was selected based on the typical absorbance maxima for the benzimidazole chromophore.[9]

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
0.0	
10.0	
12.0	
12.1	
15.0	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 µL
Run Time	15 minutes

Preparation of Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 25 mg of **2-Ethylbenzimidazole** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

Method Validation Protocols

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[\[4\]](#)

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[\[4\]](#)

Forced degradation studies are a cornerstone of this validation, as they intentionally stress the analyte to produce potential degradants.[\[5\]](#)[\[9\]](#)

Protocol for Forced Degradation: A 100 µg/mL solution of **2-Ethylbenzimidazole** was subjected to the following stress conditions:

- Acid Hydrolysis: Add 1 mL of 1 M HCl and heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.
- Base Hydrolysis: Add 1 mL of 1 M NaOH and heat at 80°C for 4 hours. Neutralize with 1 M HCl before injection.
- Oxidative Degradation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Store a solid sample and a solution sample at 105°C for 48 hours.
- Photolytic Degradation: Expose a solution to direct sunlight for 24 hours or in a photostability chamber (as per ICH Q1B).

Rationale: These conditions simulate the potential environmental stresses a drug substance might encounter, ensuring the method can separate the intact drug from any resulting degradation products.[\[9\]](#)

Linearity

Linearity was assessed by analyzing the prepared working standard solutions in triplicate. The peak area versus concentration data was plotted, and the correlation coefficient (r^2), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was determined by the recovery method. A known amount of **2-Ethylbenzimidazole** standard was spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision

- Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (e.g., 25 µg/mL) were performed on the same day.
- Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument. The relative standard deviation (%RSD) was calculated for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed method provided excellent separation and quantification of **2-Ethylbenzimidazole**. The peak was symmetrical and well-resolved from the solvent front and any degradation products.

Forced Degradation Insights: The analysis of the stressed samples demonstrated the stability-indicating nature of the method.

- Acidic Conditions: Minor degradation was observed, with a small peak eluting just before the main analyte peak.

- **Basic Conditions:** The compound showed significant degradation, with multiple degradation peaks observed.
- **Oxidative Conditions:** Moderate degradation was noted.
- **Thermal and Photolytic Conditions:** The compound was found to be relatively stable under thermal and photolytic stress.

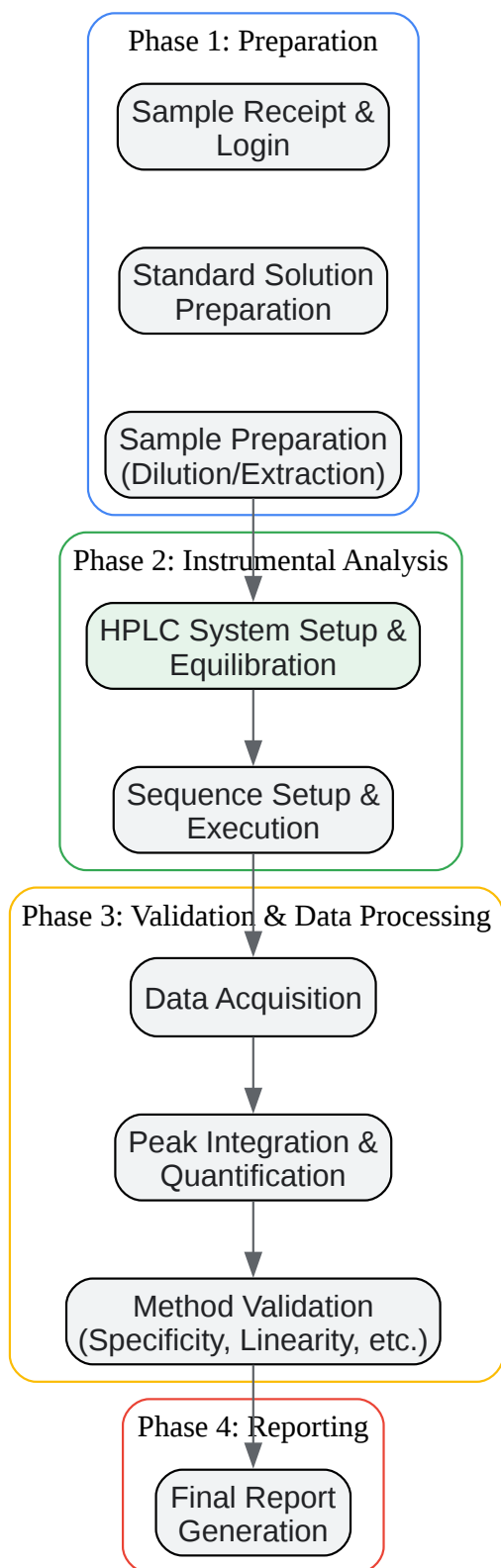
In all cases, the main **2-Ethylbenzimidazole** peak was well-resolved from all degradant peaks, confirming the method's specificity.

Validation Data Summary:

Validation Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9998	$r^2 \geq 0.999$
Range	1 - 100 µg/mL	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Repeatability (%RSD)	0.45%	$\%RSD \leq 2.0\%$
Intermediate Precision (%RSD)	0.88%	$\%RSD \leq 2.0\%$
LOD	0.2 µg/mL	-
LOQ	0.6 µg/mL	-

Overall Analytical Workflow

The following diagram illustrates the complete workflow from sample handling to final data analysis and reporting.



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Caption: End-to-end workflow for HPLC analysis of **2-Ethylbenzimidazole**.

Detailed Step-by-Step Protocol

- System Preparation: a. Prepare Mobile Phases A and B as described in Section 2.2. b. Purge the HPLC pump lines to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (20% B) at 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).
- Standard Preparation: a. Prepare the 1000 µg/mL stock solution of **2-Ethylbenzimidazole**. b. Prepare linearity standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting the stock solution with the diluent (50:50 ACN:Water).
- Sample Preparation: a. Accurately weigh the sample containing **2-Ethylbenzimidazole**. b. Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
- Sequence Setup and Execution: a. Set up an injection sequence in the chromatography software. b. Include a blank injection (diluent), followed by the calibration standards in increasing order of concentration, and then the sample solutions. c. Run the sequence using the chromatographic conditions specified in Table 1.
- Data Processing: a. Integrate the peak corresponding to **2-Ethylbenzimidazole** in all chromatograms. b. Generate a calibration curve by plotting peak area against concentration for the standard solutions. c. Determine the concentration of **2-Ethylbenzimidazole** in the sample solutions using the linear regression equation from the calibration curve.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantitative analysis of **2-Ethylbenzimidazole**. The successful validation, including comprehensive forced degradation studies, confirms its status as a stability-indicating method. This protocol is highly suitable for implementation in quality control laboratories for routine analysis and for use in stability studies during pharmaceutical research and development.

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